
Cefoperazone Impurity B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefoperazone Impurity B is a byproduct or degradation product associated with the antibiotic cefoperazone. Cefoperazone is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Impurities such as this compound are often studied to ensure the safety, efficacy, and stability of the pharmaceutical product .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Cefoperazone Impurity B involves the synthesis of cefoperazone, followed by the isolation and identification of its impurities. The synthetic route typically includes the following steps:
Fermentation: The initial step involves the fermentation process to produce the core cephalosporin structure.
Chemical Modification: The core structure undergoes various chemical modifications to introduce specific functional groups.
Isolation of Impurities: During the synthesis of cefoperazone, impurities such as this compound are formed.
Industrial Production Methods: In industrial settings, the production of cefoperazone and its impurities involves large-scale fermentation and chemical synthesis. The process includes:
Fermentation: Large bioreactors are used for the fermentation process to produce the cephalosporin core.
Chemical Synthesis: The core structure is chemically modified in large reactors.
Purification: Impurities are separated and purified using advanced chromatographic techniques.
化学反应分析
Types of Reactions: Cefoperazone Impurity B undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones .
科学研究应用
Analytical Chemistry
Cefoperazone Impurity B serves as a reference standard in analytical chemistry. Its role is crucial in:
- Stability Studies : It helps in studying the stability and degradation pathways of cefoperazone, contributing to understanding its shelf life and efficacy under various conditions.
- Quality Control : In pharmaceutical manufacturing, it is utilized to ensure the purity of cefoperazone by identifying and quantifying impurities during production processes.
In biological contexts, this compound aids in:
- Metabolic Pathway Analysis : It assists researchers in understanding the metabolic pathways and degradation mechanisms of cephalosporin antibiotics. This knowledge is essential for developing more effective antibiotics and minimizing resistance.
- Toxicity Assessment : Studies have shown that impurities like this compound can affect gene expression in model organisms such as zebrafish embryos, indicating potential toxicological impacts .
Table 2: Biological Research Applications
Application | Description |
---|---|
Metabolic Pathways | Helps elucidate degradation mechanisms |
Toxicity Studies | Assesses gene expression impacts in model organisms |
Medical Applications
This compound is significant in medical research for:
- Safety Assessments : It plays a role in ensuring the safety and efficacy of cefoperazone by identifying harmful impurities that could affect patient outcomes.
- Therapeutic Efficacy Studies : Research has demonstrated the effectiveness of cefoperazone sodium combined with sulbactam sodium against surgical site infections, highlighting the importance of understanding impurities in treatment regimens .
Case Study: Surgical Site Infections
A study involving 110 patients assessed the efficacy of cefoperazone sodium combined with sulbactam sodium against cefuroxime. The results indicated a higher cure rate (58.18% vs. 32.73%) for the combination therapy, underscoring the importance of evaluating impurities like this compound in therapeutic contexts .
Industrial Applications
In industrial settings, this compound is vital for:
- Production Monitoring : It is used to monitor the production processes of cefoperazone to ensure compliance with safety standards and regulatory requirements.
- Purification Techniques : Advanced chromatographic techniques are employed to separate and purify this impurity during large-scale production, ensuring high-quality pharmaceutical products.
作用机制
相似化合物的比较
Cefoperazone Impurity A: Another impurity associated with cefoperazone, differing in its chemical structure and properties.
Cefoperazone Impurity C: Similar to Impurity B but with distinct functional groups.
Cefoperazone Impurity D: Another related impurity with unique chemical characteristics.
Uniqueness: Cefoperazone Impurity B is unique due to its specific chemical structure and the conditions under which it is formed. Its study is crucial for ensuring the overall quality and safety of cefoperazone .
常见问题
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Cefoperazone Impurity B in drug formulations?
- Methodological Answer : Use hyphenated techniques such as HPLC-UV or LC-MS for quantification, as these methods provide high sensitivity and specificity. For identification, combine spectroscopic methods like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Stability studies (e.g., autosampler stability at 24 hours and long-term storage at 4°C for 21 days) should accompany analytical workflows to ensure reliability .
Q. How can researchers ensure compliance with regulatory thresholds for elemental impurities in this compound?
- Methodological Answer : Follow USP and ICH Q3 guidelines to establish limits for elemental impurities. Use inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis, focusing on toxicologically relevant elements (e.g., Pb, Cd, As). Document all attempts to identify impurities exceeding thresholds, including summaries of lab studies as per ICH Q3A/B requirements .
Q. What are the critical parameters for validating an analytical method targeting this compound?
- Methodological Answer : Validate specificity, accuracy, linearity, and robustness per ICH Q2(R1). Include forced degradation studies (acid/base hydrolysis, oxidative stress) to demonstrate method selectivity. Report recovery rates (e.g., 90–110%) and precision (RSD <2%) using spiked samples. Cross-validate with orthogonal methods like differential pulse voltammetry for electrochemical confirmation .
Q. How should stability studies be designed to assess this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 6 months and long-term studies at 25°C/60% RH. Monitor degradation products via HPLC-MS and correlate with impurity profiles. Include photostability testing per ICH Q1B. Report degradation kinetics using Arrhenius equations to predict shelf-life .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved when spectral data conflicts with predicted fragmentation patterns?
- Methodological Answer : Employ tandem MS (MS/MS) with collision-induced dissociation (CID) to map fragmentation pathways. Compare experimental NMR shifts (e.g., δ 2.1–3.5 ppm for β-lactam protons) with computational predictions via DFT calculations. Use 2D NMR (COSY, HSQC) to resolve stereochemical uncertainties .
Q. What strategies mitigate challenges in isolating low-abundance genotoxic impurities (GTIs) co-eluting with this compound?
- Methodological Answer : Implement orthogonal purification techniques:
- Chromatography : Use mixed-mode columns (e.g., C18 with ion-exchange functionality) to improve resolution.
- Sample Preparation : Apply solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to enrich impurities.
- Detection : Optimize LC-MS/MS parameters (e.g., MRM transitions) for GTIs like alkyl halides, ensuring LOQs ≤1 ppm .
Q. How can researchers reconcile discrepancies between observed impurity profiles and ICH identification thresholds in multi-batch analyses?
- Methodological Answer : Perform statistical outlier analysis (e.g., Grubbs’ test) to identify anomalous batches. Investigate process-related variability (e.g., raw material sourcing, synthetic intermediates) using design of experiments (DoE). Cross-reference with stability data to distinguish inherent degradation from process impurities .
Q. What advanced computational tools support the prediction of degradation pathways for this compound?
- Methodological Answer : Use in silico tools like Zeneth (Lhasa Limited) to model forced degradation scenarios. Validate predictions with LC-HRMS and isotope labeling studies. Apply QSAR models to assess toxicity of predicted degradants, prioritizing those with structural alerts for mutagenicity (e.g., nitro groups) .
Q. How should researchers design experiments to differentiate between process-related and degradation-related impurities in Cefoperazone formulations?
- Methodological Answer : Conduct spike-and-recovery studies with synthesized impurity standards. Track impurity evolution across manufacturing stages (e.g., synthesis, formulation, packaging) using LC-MS. Apply mass balance calculations to correlate impurity levels with API stability .
Q. What are the best practices for documenting impurity profiling data to ensure reproducibility in academic publications?
- Methodological Answer : Follow Beilstein Journal guidelines:
- Data Presentation : Include raw chromatograms, spectral data (NMR, MS), and purity certificates (≥95%) in supplementary materials.
- Experimental Details : Describe synthesis/purification steps, including solvent ratios, temperature gradients, and column specifications (e.g., 250 mm × 4.6 mm, 5 µm C18).
- Metadata : Annotate datasets with instrument parameters (e.g., LC flow rate: 1.0 mL/min; MS ionization: ESI+) .
属性
CAS 编号 |
711590-76-4 |
---|---|
分子式 |
C25H26N9O8S2 |
分子量 |
644,67 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(6R,7R)-7-[[(2R)-2-[[(4-ETHYL-2,3-DIOXOPIPERAZIN-1-YL)CARBONYL]AMINO]-2-(4-HYDROXYPHENYL)ACETYL]AMINO]-3-[(4-METHYL-5-THIOXO-4,5-DIHYDRO-1H-TETRAZOL-1-YL)METHYL]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。